Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a thiazolidine ring substituted at position 2 with a 3-fluorophenyl group. The thiazolidine ring introduces a sulfur-containing five-membered heterocycle, while the 3-fluorophenyl substituent enhances lipophilicity and may influence target binding through halogen interactions.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-3-1-2-11(8-12)16-20(6-7-22-16)15(21)10-4-5-13-14(9-10)19-23-18-13/h1-5,8-9,16H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSMAQVDJLLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=NSN=C3C=C2)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioketone.
Coupling of the Fluorophenyl Group:
Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a heterocyclic compound with a variety of applications in scientific research. It is classified as both a thiadiazole and a thiazolidinone derivative, which are celebrated for their biological activity and utility in diverse scientific fields.
Molecular Structure and Properties
this compound has the molecular formula C17H12FN3OS and a molecular weight of approximately 305.4 g/mol. The compound features a benzo[c][1,2,5]thiadiazole core linked to a thiazolidine ring, with a 3-fluorophenyl group substitution.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core, the introduction of the thiazolidine ring, and the coupling with the fluorophenyl group. Catalysts like palladium may be used in coupling reactions to improve reaction efficiency, yield, and purity.
Potential Applications
Due to its diverse pharmacological activities and optoelectronic properties, this compound has potential applications in medicinal chemistry and materials science. Derivatives of thiadiazoles have demonstrated anticancer properties by interfering with cellular signaling pathways.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Heterocycle Variations Benzo[c][1,2,5]oxadiazole vs. Thiadiazole Stability: The sulfur atom in the target compound may enhance metabolic stability compared to oxadiazole derivatives, as sulfur-containing heterocycles are less prone to oxidative degradation.
Thiazolidine vs. Piperazine/Piperidine: The thiazolidine ring in the target compound is a five-membered sulfur-nitrogen heterocycle, while piperazine/piperidine derivatives () introduce six-membered rings with additional nitrogen atoms. This difference may influence conformational flexibility and target selectivity.
Biological Activity
- Cytotoxicity : Compound 42 () demonstrated broad-spectrum cytotoxicity (48% yield), suggesting that the benzo-thiadiazole scaffold contributes to anticancer activity. The thiazolidine-fluorophenyl combination in the target compound may enhance potency due to improved target engagement.
- Kinase Inhibition : The methylthio-substituted oxadiazole (13l) was explored for CDK9 inhibition, highlighting the importance of substituent positioning for kinase selectivity.
Physicochemical Properties
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone is a complex organic compound that integrates a benzo[c][1,2,5]thiadiazole core with a thiazolidine moiety. This unique structure suggests potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Synthesis
The compound is synthesized through multi-step organic reactions. The formation of the benzo[c][1,2,5]thiadiazole core typically involves cyclization of suitable precursors. Subsequently, the thiazolidine ring is introduced by reacting an appropriate amine with a thioketone. The incorporation of the 3-fluorophenyl group is achieved through coupling reactions.
Anticancer Properties
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer activity. For example:
- Cytotoxicity : Studies have shown that derivatives of benzo[c][1,2,5]thiadiazole can inhibit cell proliferation in various cancer cell lines. One study reported an IC50 value of 1.61 µg/mL for specific thiazole derivatives against cancer cells .
- Mechanism of Action : The anticancer effects are often attributed to the modulation of key signaling pathways involved in tumor growth and apoptosis. For instance, compounds targeting the ALK5 pathway have demonstrated promising results in inhibiting tumor growth .
Antimicrobial Activity
Benzo[c][1,2,5]thiadiazol derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Some studies suggest that these compounds possess significant antibacterial activity against various strains of bacteria. The presence of electron-donating groups in their structure enhances their efficacy .
Case Study 1: Antitumor Activity Evaluation
A recent study synthesized a series of benzo[c][1,2,5]thiadiazole derivatives and evaluated their cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The most active compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. Molecular dynamics simulations revealed that the compound interacts with target proteins predominantly through hydrophobic contacts .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of thiazolidinone derivatives containing the benzo[c][1,2,5]thiadiazole framework. Results indicated that certain analogues displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzo[c][1,2,5]thiadiazole derivatives:
| Compound Structure | Activity Type | IC50 Value |
|---|---|---|
| Thiazole Derivative A | Anticancer | 1.61 µg/mL |
| Thiazolidinone B | Antibacterial | 30 µM |
| Fluorinated Compound C | Antitumor | <10 µM |
The presence of specific functional groups (e.g., methoxy or fluorine) significantly influences the biological activity by enhancing solubility and interaction with biological targets.
Q & A
Q. What synthetic routes are effective for synthesizing the compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Key Steps :
- Condensation of benzo[c][1,2,5]thiadiazole derivatives with fluorophenyl-substituted thiazolidinone precursors (e.g., via nucleophilic acyl substitution or coupling reactions) .
- Use of triethylamine as a base and THF/DMF as solvents to facilitate intermediate formation .
- Yield Optimization :
- Adjust molar ratios (e.g., excess fluorophenyl-thiazolidinone to drive reaction completion) .
- Explore catalysts like Pd₂(dba)₃·CHCl₃ for cross-coupling steps .
- Monitor reaction progress via TLC and optimize reflux time (e.g., 4–6 hours) .
- Recrystallization from ethanol or methanol improves purity and yield (e.g., 48% yield achieved in analogous syntheses) .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Identify aromatic protons (δ 7.5–8.5 ppm for benzo[c][1,2,5]thiadiazole) and fluorine-coupled splitting patterns (e.g., δ 6.8–7.2 ppm for 3-fluorophenyl) .
- Confirm thiazolidinone carbonyl (C=O) at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) :
- Use ESI-MS to detect [M+H]⁺ peaks (e.g., m/z ~393 for target compound) .
- IR Spectroscopy :
- Validate C=O (1650–1750 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can SHELX programs assist in structural refinement?
Methodological Answer:
- Crystallization Challenges :
- SHELX Workflow :
Q. How do structural modifications at the thiazolidin-3-yl moiety influence biological activity?
Methodological Answer:
- SAR Strategies :
- Replace 3-fluorophenyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding .
- Test derivatives in antifibrosis assays (e.g., TGF-β inhibition) using NIH/3T3 fibroblast models .
- Compare MIC values (e.g., Table 2 in ) to correlate substituent hydrophobicity with antimicrobial potency.
Q. How can computational methods predict binding affinity with target proteins (e.g., CDK9)?
Methodological Answer:
- Docking Studies :
- Use AutoDock Vina to model interactions between the thiadiazole core and CDK9’s ATP-binding pocket .
- Prioritize derivatives with predicted ΔG < -8 kcal/mol for synthesis .
- Molecular Dynamics (MD) :
- Simulate ligand-protein stability (e.g., 100-ns GROMACS runs) to assess conformational flexibility of the thiazolidinone ring .
Q. When encountering discrepancies in biological assay data (e.g., MIC values), what approaches resolve contradictions?
Methodological Answer:
- Troubleshooting Steps :
- Validate assay reproducibility via triplicate runs with positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Check compound solubility in DMSO/PBS; precipitation may skew MIC values .
- Cross-test against alternative microbial strains (e.g., Gram-negative vs. Gram-positive) to identify selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
